molecular formula C11H14N2O B14099325 N'-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide

N'-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide

Cat. No.: B14099325
M. Wt: 190.24 g/mol
InChI Key: PRGYPKXHJHSTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide: is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system that is partially hydrogenated and functionalized with a hydroxy and carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts under high pressure and temperature . The resulting tetrahydronaphthalene is then functionalized through a series of reactions to introduce the hydroxy and carboximidamide groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and functionalization. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of a hydroxy group and a carboximidamide group on a partially hydrogenated naphthalene ring makes this compound particularly versatile in various applications .

Properties

IUPAC Name

N'-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,14H,3,5,7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGYPKXHJHSTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.